1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one
Description
1-(4-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one features a piperidine core substituted at the 1-position with an acetyl group and at the 4-position with a 6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl moiety. The spiro[3.3]heptane system introduces conformational rigidity, which may enhance target binding specificity compared to flexible analogs.
Properties
IUPAC Name |
1-[4-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-15(23)21-9-7-17(8-10-21)19(24)22-13-20(14-22)11-18(12-20)16-5-3-2-4-6-16/h2-6,17-18H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAQUZANWZXEPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one typically involves multiple steps:
Formation of the Spirocyclic Core: The key step involves the thermal [2+2] cycloaddition between endocyclic alkenes and an isocyanate, such as the Graf isocyanate (ClO2S NCO), to form spirocyclic β-lactams.
Reduction of the β-Lactam Ring: The β-lactam ring is then reduced using alane (AlH3) to yield the 2-azaspiro[3.3]heptane core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to modify the spirocyclic core.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: Pd/C, hydrogen gas (H2), under atmospheric or elevated pressure.
Substitution: NaH, LDA, in aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a bioisostere in drug design.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl}piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Research Findings and Implications
- Aromatic vs. Heterocyclic Substituents : Phenyl groups (target) favor hydrophobic interactions, while thiophene/pyridine (S631-0015/S631-1548) enhance polarity but may complicate synthesis .
- Enzyme Inhibition Potential: Structural parallels with PRMT5 inhibitors suggest the target could be optimized for epigenetic targets, though spiro rigidity may require tailored SAR studies .
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